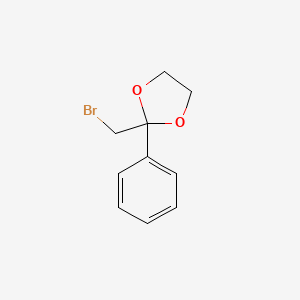

2-(Bromomethyl)-2-phenyl-1,3-dioxolane

Descripción general

Descripción

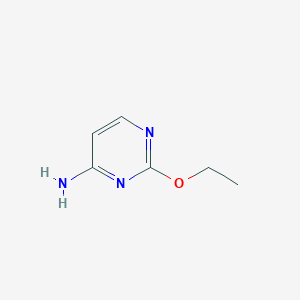

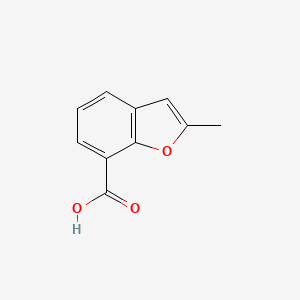

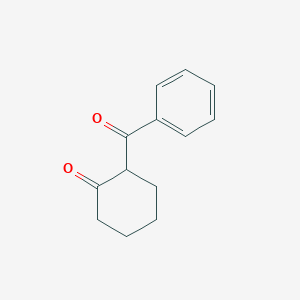

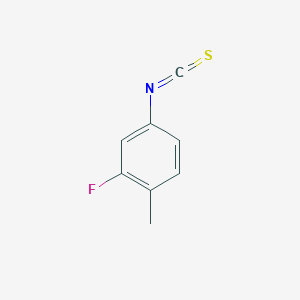

2-(Bromomethyl)-2-phenyl-1,3-dioxolane is a chemical compound that is part of the 1,3-dioxolane family, characterized by a 1,3-dioxolane ring structure with various substituents. This compound is of interest due to its potential applications in organic synthesis, serving as an intermediate for various chemical reactions and as a precursor for more complex molecules.

Synthesis Analysis

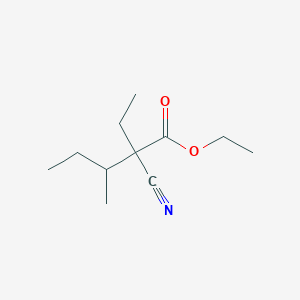

The synthesis of related 1,3-dioxolane compounds has been reported in several studies. For instance, 2-methyl-1,3-dioxolane-2-ethanol was prepared from 4-hydroxy-2-butanone and ethylene glycol using a weak acid catalyst, followed by bromination to yield 2-(2-bromoethyl)-2-methyl-1,3-dioxolane . Another study describes the synthesis of 1-bromo-3-buten-2-one from 2-ethyl-2-methyl-1,3-dioxolane through a multi-step process involving bromination, dehydrobromination, and formolysis . These methods highlight the versatility of 1,3-dioxolane derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure and conformation of 1,3-dioxolane derivatives have been extensively studied using NMR spectroscopy and X-ray diffraction. For example, 5,5-bis(bromomethyl)-2-phenyl-1,3-dioxane, a closely related compound, was found to exist in a chair conformation with an equatorial phenyl group . Similar studies on other derivatives, such as 5,5-bis(bromomethyl)-2-(4-methoxyphenyl)-1,3-dioxane and 5,5-bis(bromomethyl)-2-methyl-2-phenyl-1,3-dioxane, also confirmed the chair conformation and provided insights into the conformational preferences of the substituents . These analyses are crucial for understanding the reactivity and interaction of these compounds in chemical reactions.

Chemical Reactions Analysis

1,3-Dioxolane derivatives participate in various chemical reactions, serving as intermediates and reagents in organic synthesis. The bromomethyl groups in these compounds are reactive sites that can undergo further transformations. For instance, the synthesis of 3-chloro-4-(2-bromomethyl-4-methyl-1,3-dioxolane-2-yl)phenyl-4′-chlorophenyl ether, an intermediate in fungicide production, demonstrates the utility of these compounds in generating more complex molecules . Additionally, the presence of the 1,3-dioxolane ring can influence the reactivity and selectivity of these transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane and its derivatives are influenced by their molecular structure. The chair conformation of the dioxolane ring and the nature of the substituents affect the compound's boiling point, solubility, and stability. These properties are essential for the practical application of these compounds in chemical synthesis, as they determine the conditions under which these compounds can be handled and reacted. Although specific data on the physical and chemical properties of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane are not provided in the papers, the studies on related compounds offer valuable insights into the behavior of this class of chemicals .

Aplicaciones Científicas De Investigación

Synthesis Intermediates

Synthesis of Dioxolane Derivatives : It's used as a precursor in the synthesis of various dioxolane derivatives. For example, 1,3-Dioxolane-4,5-bis(bromomethyl)-2-phenyl was synthesized using this compound through a series of reactions involving benzaldehyde condensation, AlLiH4 reduction, sulfonylation, and bromation (Sun Xiao-qiang, 2009).

Preparation of Bromo and Dibromo Compounds : It serves as a starting material for the preparation of compounds like 1-bromo-3-butyn-2-one and 1,3-dibromo-3-buten-2-one. These compounds are obtained from derivatives of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane through a sequence of reactions (Alemayehu Mekonnen et al., 2009).

Fungicide Intermediate : This compound is an important intermediate in the synthesis of the fungicide difenoconazole (Xie Wei-sheng, 2007).

Polymer Research

- Polymer Synthesis and Characterization : It's used in the synthesis and characterization of polymers. For instance, poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] was synthesized and characterized using various techniques, and its thermal degradation was studied (M. Coskun et al., 1998).

Organic Chemistry and Catalysis

Organic Synthesis : Employed in organic synthesis, for instance, in the reductive opening of 2-phenyl-1,3-dioxolanes by a naphthalene-catalysed lithiation, which has various synthetic applications (Juan F. Gil et al., 1993).

- synthesis of biaryl products in various aryl coupling reactions (Xiaohong Bei et al., 1999).

Additional Applications

Degradable Copolymers : In the creation of degradable copolymers, 2-Methylene-4-phenyl-1,3-dioxolane (MPDL) was used as a comonomer in nitroxide-mediated polymerization with oligo(ethylene glycol) methyl ether methacrylate to prepare well-defined, degradable copolymers. The degradation of these polymers did not exhibit cytotoxicity, making them useful in biomedical applications (V. Delplace et al., 2015).

Nanoparticle Fabrication : It has been used in the fabrication of nanoparticles with enhanced brightness and emission tuning, demonstrating its utility in the field of nanotechnology (Christoph S. Fischer et al., 2013).

Safety And Hazards

Propiedades

IUPAC Name |

2-(bromomethyl)-2-phenyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c11-8-10(12-6-7-13-10)9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTRATOUBIPAKPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)(CBr)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40303128 | |

| Record name | 2-(bromomethyl)-2-phenyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)-2-phenyl-1,3-dioxolane | |

CAS RN |

3418-21-1 | |

| Record name | 3418-21-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(bromomethyl)-2-phenyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.